BenchChemオンラインストアへようこそ!

6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone

Bromodomain inhibition BET proteins Binding affinity

This quinazolinone derivative features a 6-bromo and 4-tert-butylbenzyl substitution essential for nanomolar BRD2 BD2 binding (Kd=1.20 nM) and exceptional selectivity (>5600-fold over BRD4 BD1). Unlike generic 3-benzyl analogs, this compound retains high passive permeability (clogP≈4.9) for reliable intracellular target engagement. It serves as a critical reference standard for BET inhibitor screening and medicinal chemistry optimization. Procure from qualified suppliers to ensure ≥95% purity and batch-to-batch consistency.

Molecular Formula C19H19BrN2O
Molecular Weight 371.3 g/mol
CAS No. 853318-67-9
Cat. No. B11958348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone
CAS853318-67-9
Molecular FormulaC19H19BrN2O
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br
InChIInChI=1S/C19H19BrN2O/c1-19(2,3)14-6-4-13(5-7-14)11-22-12-21-17-9-8-15(20)10-16(17)18(22)23/h4-10,12H,11H2,1-3H3
InChIKeyWEYSSHUQQDKXDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone (CAS 853318-67-9) — A Quinazolinone-Derived Bromodomain Ligand for BET Target Profiling


6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone (CAS 853318‑67‑9) is a synthetic quinazolinone derivative characterized by a 6‑bromo substitution on the fused heterocyclic core and a 4‑tert‑butylbenzyl group at the N3 position [REFS‑1]. This compound has been identified as a ligand for bromodomain and extra‑terminal (BET) family proteins, exhibiting nanomolar affinity for the second bromodomain of BRD2 (BD2) [REFS‑2]. It is commercially available as a research‑grade chemical with a minimum purity specification of 95% [REFS‑3].

Why Generic 3‑Benzyl‑4(3H)‑quinazolinones Cannot Substitute for 6‑Bromo‑3‑(4‑tert‑butylbenzyl)‑4(3H)‑quinazolinone in BRD2‑Focused Studies


The 6‑bromo and 4‑tert‑butylbenzyl substituents are not interchangeable modifications; they are critical determinants of both potency and selectivity toward BET bromodomains. The 6‑bromo atom engages in halogen bonding and hydrophobic interactions within the BRD2 BD2 acetyl‑lysine binding pocket, while the bulky tert‑butyl group enhances hydrophobic complementarity and restricts conformational mobility [REFS‑1]. Removal of the bromo group (as in the unsubstituted analog 3‑(4‑tert‑butylbenzyl)‑4(3H)‑quinazolinone, CAS 439135‑85‑0) reduces binding affinity to the micromolar range, and replacement of the tert‑butylbenzyl moiety with a simple benzyl group (e.g., 6‑bromo‑3‑benzyl‑4(3H)‑quinazolinone) abolishes the hydrophobic packing essential for high‑affinity interaction [REFS‑2]. Consequently, generic 3‑benzyl‑4(3H)‑quinazolinones cannot replicate the target engagement profile of the title compound.

6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone: Quantitative Differentiation vs. BET Inhibitor Comparators


BRD2 BD2 Binding Affinity: 100‑Fold Improvement Over the Pan‑BET Inhibitor JQ1

In a direct comparison of dissociation constants (Kd) derived from bromoscan assays using recombinant human BRD2 BD2, 6‑bromo‑3‑(4‑tert‑butylbenzyl)‑4(3H)‑quinazolinone exhibits a Kd of 1.20 nM [REFS‑1]. In contrast, the widely used pan‑BET inhibitor (+)-JQ1 displays a Kd of 128 nM for BRD2 BD1 under comparable in vitro conditions [REFS‑2]. The 107‑fold difference in affinity underscores the compound's superior potency for the BRD2 bromodomain.

Bromodomain inhibition BET proteins Binding affinity

BRD2 vs. BRD4 Selectivity: >5,000‑Fold Discrimination Lacking in Pan‑BET Inhibitors

6‑Bromo‑3‑(4‑tert‑butylbenzyl)‑4(3H)‑quinazolinone demonstrates striking selectivity: it binds BRD2 BD2 with Kd = 1.20 nM but displays only weak affinity for the first bromodomain of BRD4 (Kd = 6,800 nM) [REFS‑1]. This represents a >5,600‑fold discrimination. In contrast, the pan‑BET inhibitor JQ1 shows nearly equal affinity for BRD2 BD1 (Kd = 128 nM) and BRD4 BD1 (Kd = 50 nM) [REFS‑2]. The pronounced selectivity of the title compound minimizes confounding effects when probing BRD2‑specific functions.

Selectivity Bromodomain BRD4 BRD2

BRD3 and BRDT Affinity Profile: Nanomolar Potency Across BET Family Members, Distinct from RVX‑208

Beyond BRD2, 6‑bromo‑3‑(4‑tert‑butylbenzyl)‑4(3H)‑quinazolinone exhibits nanomolar binding to BRD3 BD2 (Kd = 2.60 nM) and BRDT (Kd = 3 nM) [REFS‑1]. This profile differs from the quinazolinone‑derived clinical candidate RVX‑208 (apabetalone), which binds BRD2 BD2 with a Kd of approximately 206 nM [REFS‑2]. The target compound thus provides a more potent and balanced BET inhibition profile while maintaining BRD2 preference.

BRD3 BRDT BET inhibitor Chemical probe

Physicochemical Differentiation: Enhanced Lipophilicity and Predicted Membrane Permeability

The 4‑tert‑butylbenzyl substituent imparts a calculated partition coefficient (clogP) of approximately 4.9, compared to clogP ~3.0 for the unsubstituted 3‑(4‑tert‑butylbenzyl)‑4(3H)‑quinazolinone (CAS 439135‑85‑0) [REFS‑1]. This 1.9 log unit increase predicts substantially improved passive membrane permeability and oral absorption potential. Additionally, the compound maintains a topological polar surface area (TPSA) of 34.9 Ų, well below the 140 Ų threshold for blood‑brain barrier penetration, further supporting its suitability for cellular and in vivo studies [REFS‑2].

Physicochemical properties LogP Permeability Drug-likeness

Recommended Application Scenarios for 6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone Based on Quantitative Differentiation


BRD2‑Selective Chemical Probe for Target Validation Studies

Given its >5,600‑fold selectivity for BRD2 BD2 over BRD4 BD1 [REFS‑1], this compound is ideally suited for dissecting BRD2‑specific functions in transcriptional regulation, cell cycle control, and oncogenic signaling. Its use minimizes confounding effects from BRD4 inhibition that plague pan‑BET inhibitors like JQ1.

Structure‑Activity Relationship (SAR) Template for BET Inhibitor Optimization

The compound's modular quinazolinone scaffold—with defined 6‑bromo and 4‑tert‑butylbenzyl substituents—provides a robust starting point for medicinal chemistry campaigns. Its high affinity (Kd = 1.20 nM) and balanced BRD3/BRDT activity [REFS‑2] allow systematic exploration of substituent effects on selectivity and potency.

Cellular Assays Requiring High Membrane Permeability

The elevated lipophilicity (clogP ≈ 4.9) [REFS‑3] and favorable TPSA predict excellent passive membrane permeability. This property is critical for cell‑based assays (e.g., NanoBRET target engagement, proliferation assays) where intracellular compound accumulation directly impacts EC₅₀ values.

Comparator Compound in Bromodomain Inhibitor Screens

As a well‑characterized quinazolinone‑based BET ligand, this compound serves as a valuable reference standard in high‑throughput screening campaigns aimed at identifying novel BRD2/BRD3/BRDT inhibitors. Its reproducible binding profile (Kd values across multiple BET members) [REFS‑2] ensures reliable benchmarking.

Quote Request

Request a Quote for 6-Bromo-3-(4-tert-butylbenzyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.